molecular formula C8H13F2NO3 B1478287 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid CAS No. 2098117-50-9

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid

Cat. No. B1478287
CAS RN: 2098117-50-9
M. Wt: 209.19 g/mol
InChI Key: XEZFOJLEPNKRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is offered by Benchchem for CAS No. 2098117-50-9.


Molecular Structure Analysis

The molecular structure of “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Quantum Chemical Investigation

A study on substituted pyrrolidine derivatives, including compounds with pyrrolidin-1-yl groups, used density functional theory (DFT) and quantum chemical calculations to investigate their molecular properties. The research aimed to understand the electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities. This type of investigation can provide essential insights into the reactivity and stability of complex molecules, including 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid, which is crucial for designing new materials or pharmaceuticals (Bouklah et al., 2012).

Natural Product Isolation

Research on natural products led to the isolation of new pyrrole alkaloids from Leccinum extremiorientale, showcasing the structural diversity and complexity of natural compounds. The study's techniques and findings could guide the isolation and characterization of similar complex molecules, potentially including derivatives of 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid, to explore their biological activities or applications in medicinal chemistry (Yang et al., 2015).

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

The synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, incorporating intermolecular [2+2]-photocycloaddition, highlights the synthetic versatility of pyrrolidine-containing compounds. Such methodologies could be adapted for synthesizing derivatives of 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid, expanding its potential applications in drug discovery or material science (Petz et al., 2019).

Corrosion Inhibition

A study on pyrrolidine derivatives as corrosion inhibitors for steel in acidic environments demonstrates the practical applications of pyrrolidine-based compounds in industry. By understanding how these derivatives interact with metal surfaces, researchers could explore the use of 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid and similar molecules as corrosion inhibitors or in material protection (Bouklah et al., 2006).

Future Directions

The pyrrolidine ring, a key feature of “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid”, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO3/c1-14-4-6-2-8(9,10)5-11(6)3-7(12)13/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZFOJLEPNKRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 2
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 6
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.